YM-934 mechanism of action
YM-934 mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of YM-934
Introduction
YM-934, a novel benzoxazine derivative, has been identified as a potent potassium channel opener. Its primary mechanism of action involves the activation of ATP-sensitive potassium (KATP) channels, leading to a range of cardiovascular effects. This technical guide provides a comprehensive overview of the core mechanism of action of YM-934, detailing its pharmacological profile, the signaling pathways it modulates, and the experimental evidence supporting these findings. This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology and cardiovascular medicine.
Core Mechanism of Action: Activation of ATP-Sensitive Potassium Channels
The principal pharmacological action of YM-934 is the opening of ATP-sensitive potassium (KATP) channels. This action leads to the hyperpolarization of the cell membrane, which in turn causes the closure of voltage-gated calcium channels. The subsequent decrease in intracellular calcium concentration results in the relaxation of smooth muscle and a reduction in the excitability of cardiac myocytes.
Molecular Interaction with KATP Channels
YM-934 enhances the activity of KATP channels by decreasing their sensitivity to intracellular ATP.[1] In the absence of ATP, YM-934 can still enhance partially run-down channels.[1] However, it has no effect on completely run-down channels unless a nucleoside diphosphate, such as UDP, is present to induce channel openings.[1] This suggests that YM-934's mechanism is similar to other known KATP channel openers like pinacidil and lemakalim.[1] The effects of YM-934 can be competitively antagonized by glibenclamide, a well-known KATP channel blocker.[2]
Tissue Selectivity
YM-934 exhibits a degree of tissue specificity in its action. It is effective on cardiac KATP channels and vascular smooth muscle but has been shown to be ineffective in the insulin-secreting cell line, HIT T15 β-cells, at concentrations up to 100 microM.[1] This suggests a preferential activity on cardiovascular KATP channels over those found in pancreatic beta-cells.
Pharmacological Effects
The activation of KATP channels by YM-934 manifests in several significant pharmacological effects, primarily related to the cardiovascular system.
Vasodilation
YM-934 is a potent vasodilator, with a particularly pronounced effect on the coronary artery.[2] In anesthetized dogs, intravenous administration of YM-934 dose-dependently increases coronary artery blood flow (CBF) while decreasing total peripheral resistance and mean blood pressure.[2] It selectively increases CBF with minimal impact on vertebral, carotid, mesenteric, renal, and femoral artery blood flow.[2] In isolated rabbit aorta, YM-934 relaxes contractions induced by 20 mM KCl and by norepinephrine or prostaglandin F2α.[2]
Cardioprotection
YM-934 has demonstrated cardioprotective effects in ischemic/reperfused hearts. Treatment with YM-934 enhances the post-ischemic recovery of left ventricular developed pressure, attenuates the rise in end-diastolic pressure, and suppresses the release of creatine kinase and ATP metabolites during reperfusion.[3] This cardioprotective effect is attributed to the preservation of mitochondrial function during ischemia, likely through the opening of mitochondrial KATP channels.[3] This is supported by the observation that YM-934 preserves mitochondrial oxygen consumption in hypoxic skinned myocardial bundles, an effect that is abolished by the mitochondrial KATP channel blocker 5-hydroxydecanoate.[3]
Effects on Airway Smooth Muscle
In addition to its cardiovascular effects, YM-934 has been shown to inhibit platelet-activating factor (PAF)-induced airway hyperresponsiveness in guinea pigs.[4] This effect may involve both bronchodilatory actions and other mechanisms, such as a decrease in the release of neuropeptides from sensory nerve terminals.[4]
Quantitative Data
The following tables summarize the available quantitative data on the potency and efficacy of YM-934 from various experimental models.
| Parameter | Value | Species/Tissue | Experimental Condition | Reference |
| EC50 | ~3 µM | Guinea pig ventricular myocytes | Induction of glibenclamide-sensitive K+ current (whole-cell clamp) | [1] |
| IC50 | 14 nM | Rat portal vein | Inhibition of spontaneous rhythmic contractions | [2] |
| IC50 | 38 nM (Lemakalim) | Rat portal vein | Inhibition of spontaneous rhythmic contractions (for comparison) | [2] |
Table 1: Potency of YM-934 in In Vitro Preparations
| Dose Range (i.v.) | Effect | Species | Model | Reference |
| 1-10 µg/kg | Dose-dependent increase in coronary blood flow, decrease in total peripheral resistance and mean blood pressure | Dog | Pentobarbital-anesthetized | [2] |
| 10-100 µg/kg | Dose-dependent inhibition of PAF-induced airway hyperresponsiveness | Guinea pig | Anesthetized | [4] |
Table 2: In Vivo Efficacy of YM-934
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of YM-934 and a typical experimental workflow for its characterization.
Caption: Signaling pathway of YM-934 in a target cell.
Caption: Experimental workflow for characterizing YM-934.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the methodologies employed in the cited studies can be summarized as follows:
Patch-Clamp Electrophysiology
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Objective: To directly measure the effect of YM-934 on the activity of KATP channels in isolated cardiac myocytes.
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Methodology:
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Cell Isolation: Ventricular myocytes are enzymatically isolated from guinea pig hearts.
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Patch-Clamp Recording: Whole-cell and inside-out patch-clamp configurations are used to record ion channel currents.
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Drug Application: YM-934 is applied to the cells at various concentrations to determine its effect on KATP channel currents.
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Data Analysis: The concentration-response curve is generated to calculate the EC50 value. The effect of YM-934 is also tested in the presence of ATP and KATP channel blockers like glibenclamide to confirm its mechanism of action.
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Isolated Tissue Bath Studies
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Objective: To assess the functional effect of YM-934 on vascular smooth muscle contraction and relaxation.
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Methodology:
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Tissue Preparation: Tissues such as rat portal vein or rabbit aorta are dissected and mounted in an organ bath containing a physiological salt solution.
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Contraction Induction: The tissues are pre-contracted with agents like KCl, norepinephrine, or prostaglandin F2α.
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Drug Application: YM-934 is added cumulatively to the organ bath to elicit a relaxation response.
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Data Analysis: The relaxation is measured as a percentage of the pre-contraction, and an IC50 value is calculated. The experiment is repeated in the presence of antagonists like glibenclamide to confirm the involvement of KATP channels.
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In Vivo Hemodynamic Studies
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Objective: To evaluate the cardiovascular effects of YM-934 in a whole-animal model.
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Methodology:
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Animal Preparation: Animals (e.g., dogs) are anesthetized, and catheters are placed to measure blood pressure and blood flow in various arteries.
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Drug Administration: YM-934 is administered intravenously at different doses.
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Hemodynamic Monitoring: Mean blood pressure, coronary blood flow, and total peripheral resistance are continuously monitored.
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Data Analysis: Dose-response relationships for the hemodynamic parameters are established.
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Conclusion
YM-934 is a potent and selective opener of ATP-sensitive potassium channels, with primary activity in the cardiovascular system. Its mechanism of action, involving membrane hyperpolarization and subsequent reduction in intracellular calcium, leads to significant vasodilation, particularly in the coronary arteries, and confers cardioprotective effects during ischemia-reperfusion injury. The quantitative data and experimental evidence strongly support its classification as a KATP channel opener. Further research may explore the therapeutic potential of YM-934 in cardiovascular diseases such as angina and hypertension.
References
- 1. YM934, a novel K+ channel opener, activates ATP-sensitive K+ channels in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic profiles of YM934, a novel potassium channel opener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of an ATP-sensitive potassium channel opener, YM934, in mitochondrial energy production in ischemic/reperfused heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of YM934, a KATP channel opener, on airway hyperresponsiveness induced by platelet activating factor in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
